molecular formula C12H17NO B182398 1-Phenyl-2-pyrrolidin-1-ylethanol CAS No. 5407-61-4

1-Phenyl-2-pyrrolidin-1-ylethanol

Cat. No.: B182398
CAS No.: 5407-61-4
M. Wt: 191.27 g/mol
InChI Key: FHBPYEQRIDZSBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-pyrrolidin-1-ylethanol is a chemical compound characterized by a phenyl group attached to a pyrrolidine ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-pyrrolidin-1-ylethanol can be synthesized through several methods. One common approach involves the reaction of phenylacetaldehyde with pyrrolidine in the presence of a reducing

Biological Activity

Overview

1-Phenyl-2-pyrrolidin-1-ylethanol, also known as (S)-1-phenyl-1-(R)-pyrrolidin-2-ylethanol, is a chiral compound with significant biological activity. The compound consists of a pyrrolidine ring and a phenyl group, which contribute to its diverse interactions in biological systems. This article explores its synthesis, biological mechanisms, and potential applications in medicine and industry.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Pyrrolidine and Phenyl Rings : Starting materials are selected to construct the pyrrolidine and phenyl components.
  • Asymmetric Synthesis : Chiral catalysts or auxiliaries are used to introduce the desired stereochemistry.
  • Hydroxyl Group Introduction : A hydroxyl group is added through nucleophilic addition to an intermediate carbonyl compound.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to isolate the desired enantiomer in high purity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the hydroxyl group enhances its binding affinity through hydrogen bonding and hydrophobic interactions. Key mechanisms include:

  • Enzyme Modulation : The compound can modulate enzyme activity by interacting with active sites or allosteric sites, affecting metabolic pathways.
  • Receptor Binding : It may act as an agonist or antagonist at specific receptors, influencing physiological responses such as neurotransmission and hormonal regulation .

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

Antiparasitic Activity

Research indicates that derivatives of this compound exhibit potent antiparasitic effects. For instance, studies show that certain analogs demonstrate significant activity against parasitic infections, with IC50 values indicating effective concentrations required for inhibition .

CompoundTarget ParasiteIC50 (µM)Cytotoxicity (CC50)
Analog 1Entamoeba histolytica1.47>200
Analog 2Giardia intestinalis2.00>200
This compoundTrypanosoma cruzi13.3>200

These findings suggest that modifications to the structure can enhance antiparasitic efficacy while maintaining low cytotoxicity against mammalian cells.

Anticancer Potential

The compound has also been investigated for its potential as an anticancer agent. Preliminary studies indicate that it may reverse multidrug resistance in cancer cells, enhancing the effectiveness of existing chemotherapeutic agents.

Case Study 1: Antiparasitic Efficacy

A study focused on the synthesis of various derivatives of this compound revealed that certain modifications led to enhanced activity against Trypanosoma cruzi, a parasite responsible for Chagas disease. The most effective derivative showed a significant reduction in parasite viability at low concentrations, indicating its potential as a therapeutic agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies on human cancer cell lines demonstrated that this compound could inhibit cell proliferation effectively. The mechanism was linked to the modulation of specific signaling pathways involved in cell growth and apoptosis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Phenyl-2-pyrrolidin-1-ylethanol?

The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-bromo-1-phenylethanol with pyrrolidine in a polar aprotic solvent (e.g., DMF) under reflux conditions facilitates SN2 substitution. Alternatively, catalytic hydrogenation of the corresponding ketamine precursor (e.g., 1-Phenyl-2-pyrrolidin-1-ylethanone) using palladium on carbon may yield the alcohol .

Q. How can the purity and structural identity of this compound be verified?

Standard characterization techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the phenyl, pyrrolidine, and ethanol moieties.
  • Mass spectrometry (MS) : High-resolution MS to validate the molecular formula (e.g., C12_{12}H17_{17}NO).
  • Chromatography : HPLC or GC with a chiral column to assess enantiopurity if applicable .

Q. What are the key physicochemical properties critical for experimental design?

Critical properties include:

  • Solubility : Moderate solubility in polar solvents (e.g., ethanol, DMSO) but limited in water.
  • Boiling/Melting Points : Reference CRC Handbook data for analogous alcohols (e.g., 1-Phenylethanol: bp ~203°C) to guide reaction conditions .
  • Chirality : The stereocenter at C2 requires enantiomeric resolution for studies involving biological activity .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for this chiral alcohol?

Enantiomers can be separated using:

  • Chiral chromatography : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
  • Crystallographic methods : Co-crystallization with a chiral resolving agent (e.g., tartaric acid derivatives) followed by X-ray diffraction to assign absolute configuration via Flack or Rogers parameters .

Q. What analytical strategies address conflicting spectroscopic data in structural elucidation?

Contradictions between NMR, MS, or crystallographic data require:

  • Multi-technique validation : Cross-verify using 2D NMR (e.g., COSY, HSQC) and X-ray crystallography.
  • Computational modeling : Density Functional Theory (DFT) to predict NMR shifts or compare with experimental data.
  • Parameter refinement : Use SHELXL for crystallographic refinement to resolve ambiguities in bond lengths/angles .

Q. How does the pyrrolidine ring influence the compound’s reactivity or biological activity?

The pyrrolidine moiety:

  • Enhances lipophilicity : Impacts membrane permeability in pharmacological studies.
  • Modulates stereoelectronic effects : The ring’s conformation (e.g., chair vs. envelope) affects hydrogen-bonding interactions with biological targets.
  • Enables functionalization : Secondary amine groups allow derivatization (e.g., acylations) for structure-activity relationship (SAR) studies .

Q. What experimental controls are essential in assessing its stability under varying conditions?

Stability studies should include:

  • Thermal analysis : TGA/DSC to determine decomposition thresholds.
  • pH-dependent stability : Incubate in buffers (pH 1–13) and monitor degradation via LC-MS.
  • Light sensitivity : UV-vis spectroscopy to assess photodegradation pathways .

Q. Methodological Considerations for Data Interpretation

Q. How to resolve discrepancies in crystallographic data refinement?

For ambiguous electron density maps:

  • Twinning analysis : Use SHELXD to detect twinning and refine using the Hooft or Flack parameter.
  • Occupancy refinement : Adjust site occupancies for disordered solvent or counterions.
  • Validation tools : Check R-factors, ADDSYM, and PLATON alerts to avoid overinterpretation .

Q. What strategies validate the compound’s interactions with biological targets?

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities.
  • Mutagenesis studies : Correlate activity changes with specific residue mutations in target proteins .

Properties

IUPAC Name

1-phenyl-2-pyrrolidin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12(10-13-8-4-5-9-13)11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBPYEQRIDZSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277976
Record name 1-phenyl-2-pyrrolidin-1-ylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5407-61-4
Record name NSC5453
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5453
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-phenyl-2-pyrrolidin-1-ylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Solutions of 35.8 g of di-O-benzoyl-L-tartaric acid in 150 ml methanol and 19.1 g of 1-phenyl-2-(1-pyrrolidinyl)-ethanol in 100 ml of methanol were mixed and the mixture left standing in a refrigerator for 2 days. The crystalline product was filtered off, washed with a small amount of cold methanol and diethyl ether and dried. The product was repeatedly recrystallised from hot ethanol, yielding an optically pure diastereomeric salt of 15.0 g. The free base was released by dissolving the salt in 100 ml of cold 20% aqueous sodium hydroxide and extracted in dichloromethane. After evaporation of the solvent, 7.2 g (38% based on the starting racemate) of the oily (R)-enantiomer of 1-phenyl-2-(1-pyrrolidinyl)-ethanol were obtained which solidified after storage in a refrigerator to become a crystalline mass. The product had a [αD20] value of −40° (methanol).
Name
di-O-benzoyl-L-tartaric acid
Quantity
35.8 g
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.